ethyl 7-amino-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 7-amino-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H17FN4O3 and its molecular weight is 344.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.12846858 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
- Novel Pyrazolo[1,5-a]pyrimidines Synthesis : A study highlighted the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, revealing their cytotoxic activity against several human cancer cell lines including colon HCT116, lung A549, breast MCF-7, and liver HepG2. The structure-activity relationship was discussed, indicating potential applications in cancer therapy (Hassan et al., 2015).
Biocidal Properties
- Antimicrobial Activity : Another research focused on the preparation and reactions of certain pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their excellent biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi. This suggests potential applications in developing new antimicrobial agents (Youssef et al., 2011).
Fluorescent Properties
- Functional Fluorophores Development : Investigation into the synthesis of trifluoromethyl-promoted pyrazolo[1,5-a]pyrimidines led to the discovery of novel fluorescent molecules. These compounds exhibit potential as attractive fluorophores due to their strong fluorescence intensity, hinting at applications in fluorescent probes or markers (Wu et al., 2006).
Antitumor and Anti-inflammatory Activity
- Pyrazolopyrimidine Derivatives as Anticancer Agents : Synthesis and biological evaluation of pyrazolopyrimidine derivatives have been conducted, revealing anticancer and anti-5-lipoxygenase activities. This points to their therapeutic potential in cancer treatment and inflammation control (Rahmouni et al., 2016).
Properties
IUPAC Name |
ethyl 7-amino-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-3-25-17(23)12-8-20-16-14(10-4-6-11(18)7-5-10)13(9-24-2)21-22(16)15(12)19/h4-8H,3,9,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAXBPBBUDJCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=C(C=C3)F)N=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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